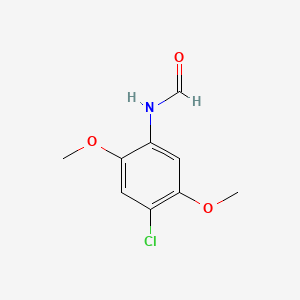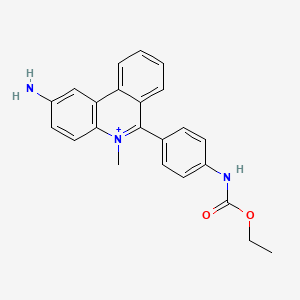
4-Chloro-2,5-dimethoxyphenylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,5-dimethoxyphenylformamide is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of phenylformamide, characterized by the presence of chloro and methoxy groups on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,5-dimethoxyphenylformamide typically involves the formylation of 4-chloro-2,5-dimethoxyaniline. One common method includes the reaction of 4-chloro-2,5-dimethoxyaniline with formic acid or formic acid derivatives under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the formamide group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure consistent product quality and yield. Purification steps, such as recrystallization or distillation, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-2,5-dimethoxyphenylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 4-chloro-2,5-dimethoxyaniline.
Substitution: Formation of various substituted phenylformamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-2,5-dimethoxyphenylformamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2,5-dimethoxyphenylformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-Chloro-2,5-dimethoxyamphetamine: A psychoactive compound with stimulant properties.
4-Bromo-2,5-dimethoxyphenylformamide: Similar structure but with a bromine atom instead of chlorine.
2,5-Dimethoxyphenylformamide: Lacks the chloro substituent.
Uniqueness: 4-Chloro-2,5-dimethoxyphenylformamide is unique due to the presence of both chloro and methoxy groups, which confer specific chemical and biological properties. The chloro group enhances its reactivity in substitution reactions, while the methoxy groups influence its solubility and interaction with biological targets.
Propiedades
Número CAS |
6639-58-3 |
|---|---|
Fórmula molecular |
C9H10ClNO3 |
Peso molecular |
215.63 g/mol |
Nombre IUPAC |
N-(4-chloro-2,5-dimethoxyphenyl)formamide |
InChI |
InChI=1S/C9H10ClNO3/c1-13-8-4-7(11-5-12)9(14-2)3-6(8)10/h3-5H,1-2H3,(H,11,12) |
Clave InChI |
RQWYEHAPFQJPPQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1NC=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Methyl(prop-2-enyl)phosphoryl]prop-1-ene](/img/structure/B12808248.png)


![4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid](/img/structure/B12808256.png)
![2-cyclopentyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12808262.png)









